molecular formula C26H21N3O2 B4120472 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile

2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No. B4120472
M. Wt: 407.5 g/mol
InChI Key: CARABADVDCTHIZ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile, also known as DPPA, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. DPPA belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammatory and tumor growth processes. 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile. One potential area of research is the development of new drug formulations that can improve the solubility and bioavailability of 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile, which could lead to the development of more targeted therapies. Additionally, the use of 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile as a fluorescent probe for the detection of metal ions in biological samples could be further explored.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. 2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has also been shown to have potential as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-30-24-14-13-20(16-25(24)31-2)21(17-27)15-22-18-29(23-11-7-4-8-12-23)28-26(22)19-9-5-3-6-10-19/h3-16,18H,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARABADVDCTHIZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
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2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
Reactant of Route 3
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2-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile

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